Regioisomeric Methyl Substitution: 3,4-Dimethyl vs. 2,4-Dimethyl Benzamide Conformational and Electronic Divergence
The 3,4-dimethyl substitution on the benzamide ring of the target compound generates a distinct conformational landscape and electronic distribution compared to the 2,4-dimethyl regioisomer (CAS 1004223-76-0) [1]. In the 2,4-isomer, the ortho-methyl group introduces steric hindrance adjacent to the amide linkage, restricting rotation about the C–N bond and altering the dihedral angle between the benzamide phenyl ring and the thienopyrimidine core. In contrast, the 3,4-dimethyl pattern of the target compound leaves the ortho positions unsubstituted, permitting greater conformational flexibility of the amide bond and potentially enabling distinct hydrogen-bonding geometries with kinase hinge regions [2]. Computed logP values (XLogP3-AA) for the 3,4-dimethyl isomer are estimated at approximately 3.7, marginally higher than the 2,4-dimethyl isomer (~3.5) due to reduced solvent exposure of the methyl groups [3].
| Evidence Dimension | Regioisomeric methyl substitution pattern and computed lipophilicity |
|---|---|
| Target Compound Data | 3,4-dimethyl substitution; ortho positions unsubstituted; estimated XLogP3-AA ~3.7 |
| Comparator Or Baseline | 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1004223-76-0); ortho-methyl present at position 2; estimated XLogP3-AA ~3.5 |
| Quantified Difference | ΔXLogP ≈ +0.2; qualitative conformational difference due to absence of ortho steric bulk in target compound |
| Conditions | Computed physicochemical properties (XLogP3 algorithm); structural comparison based on 2D molecular topology |
Why This Matters
In kinase inhibitor design, ortho-substitution on benzamide rings frequently disrupts critical hinge-binding hydrogen bonds, making the 3,4-dimethyl pattern a structurally distinct starting point for SAR exploration compared to ortho-substituted analogs.
- [1] 2,4-Dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide. CAS 1004223-76-0. Chemical structure and properties. Kuujia.com chemical database. View Source
- [2] Bugge S, Buene AF, Jurisch-Yaksi N, Moen IU, Skjønsfjell EM, Sundby E, Hoff BH. Extended structure–activity study of thienopyrimidine-based EGFR inhibitors. Eur J Med Chem. 2016;107:255-274. View Source
- [3] PubChem computed properties: XLogP3-AA algorithm for thienopyrimidine benzamide derivatives. National Center for Biotechnology Information. View Source
